Bcpcf
Description
Properties
IUPAC Name |
2',7'-bis(3-carboxypropyl)-3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylic acid;2',7'-bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C29H24O11/c30-21-12-23-19(10-14(21)3-1-5-25(32)33)29(18-8-7-16(27(36)37)9-17(18)28(38)40-29)20-11-15(4-2-6-26(34)35)22(31)13-24(20)39-23;30-21-12-23-19(9-14(21)3-1-5-25(32)33)29(18-11-16(27(36)37)7-8-17(18)28(38)40-29)20-10-15(4-2-6-26(34)35)22(31)13-24(20)39-23/h2*7-13,30-31H,1-6H2,(H,32,33)(H,34,35)(H,36,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKFRFHRHRHPYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C3(C4=C(C=C(C(=C4)CCCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCCC(=O)O)OC2=O.C1=CC2=C(C=C1C(=O)O)C(=O)OC23C4=C(C=C(C(=C4)CCCC(=O)O)O)OC5=C3C=C(C(=C5)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H48O22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50746744 | |
| Record name | 2',7'-Bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid--2',7'-bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1097.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202872-98-8 | |
| Record name | 2',7'-Bis-(carboxypropyl)-5(6)-carboxyfluorescein | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202872988 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2',7'-Bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid--2',7'-bis(3-carboxypropyl)-3',6'-dihydroxy-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-6-carboxylic acid (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50746744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Functionalization
The synthesis of Bcpcf typically begins with a precursor molecule structurally related to bile acid derivatives or indole-based scaffolds, depending on the specific chemical nature of this compound. For example, related compounds have been synthesized starting from gramine derivatives through acylation, hydrolysis, and nucleophilic substitution steps under controlled temperature and solvent conditions (e.g., DMF at 0 °C).
Key Reactions in this compound Preparation
- Acylation and Hydrolysis: The initial steps involve acylation of the precursor, followed by hydrolysis to introduce reactive functional groups suitable for further modification.
- Nucleophilic Substitution: Subsequent nucleophilic substitution reactions are carried out to introduce azide or alkyne functionalities, which are essential for the next stage of synthesis.
- Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition): A pivotal step in the preparation of this compound involves the "Click Chemistry" reaction, where azide and alkyne derivatives are coupled in the presence of copper sulfate pentahydrate and sodium ascorbate catalysts. This reaction is performed in mixed solvents such as tert-butanol/methanol (5:1) at elevated temperatures (around 60 °C) to yield triazole-linked conjugates with high efficiency (60–90% yields).
Purification and Isolation
After the completion of the synthesis, crude reaction mixtures are subjected to purification techniques such as:
- Column Chromatography: Gradient elution using solvent systems like chloroform/ethyl acetate or toluene/ethyl acetate is employed to separate the desired this compound compounds from byproducts and unreacted starting materials. This step is critical to achieve high purity and isolate individual stereoisomers or derivatives.
- Extraction and Washing: Organic layers are washed with distilled water and brine to remove inorganic salts and residual catalysts, followed by drying over anhydrous sodium sulfate before evaporation under reduced pressure.
Characterization and Analytical Data
The identity and purity of this compound are confirmed using a combination of advanced spectroscopic and analytical techniques:
| Technique | Purpose | Key Findings for this compound Preparation |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of functional groups | 1H and 13C NMR spectra show characteristic signals for triazole protons (~8.25 ppm), methylene groups adjacent to triazole (5.18–5.21 ppm), and bile acid or indole protons (3.9–8.5 ppm). |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Identification of functional groups | Presence of carbonyl stretching bands (1736–1741 cm⁻¹) and C–O vibrations (1215–1247 cm⁻¹) confirming ester and triazole functionalities. |
| Mass Spectrometry (ESI-MS) | Molecular weight confirmation | Molecular ion peaks consistent with the expected molecular weight of this compound derivatives. |
| Thin-Layer Chromatography (TLC) | Reaction monitoring and purity assessment | Used to monitor reaction progress and optimize reaction times and conditions. |
Data Table: Representative Reaction Conditions and Yields for this compound Synthesis
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation of precursor | Acyl chloride, base, solvent (e.g., dichloromethane) | 75–85 | Controlled temperature to avoid side reactions |
| Hydrolysis | Aqueous or alcoholic base, room temperature | 80–90 | Complete conversion monitored by TLC |
| Nucleophilic substitution | Sodium azide in THF, 50 °C | 70–80 | Formation of azide intermediate |
| Click Chemistry (CuAAC) | CuSO4·5H2O, sodium ascorbate, t-BuOH/MeOH (5:1), 60 °C | 60–90 | High regioselectivity and yield; catalyst added incrementally |
| Purification | Column chromatography (CHCl3/EtOAc gradient) | — | Essential for isolating pure this compound |
Research Findings and Optimization Notes
- The use of copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry") is crucial for the efficient and selective formation of the triazole ring in this compound, providing a robust and versatile synthetic route.
- Reaction temperature and solvent choice significantly affect yield and purity; 60 °C in tert-butanol/methanol mixture is optimal for the cycloaddition step.
- Incremental addition of catalysts during the click reaction improves conversion and minimizes side reactions.
- Purification by column chromatography with gradient elution is necessary to separate closely related isomers and byproducts.
- Spectroscopic data consistently confirm the successful synthesis of this compound and its derivatives, with characteristic NMR and IR signals serving as reliable markers.
Chemical Reactions Analysis
Types of Reactions
These compounds undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Properties of Bcpcf
This compound is characterized by its highly nonlinear optical properties, which are advantageous for several applications:
- High Nonlinearity : This enables efficient frequency conversion processes.
- Bored Core Design : The structural design allows for better light confinement and enhanced nonlinear effects.
- Tailorable Dispersion : this compound can be engineered to achieve desired dispersion characteristics, making it suitable for specific applications.
Nonlinear Optical Devices
This compound is primarily used in nonlinear optical devices such as:
- Supercontinuum Generation : The high nonlinearity of this compound facilitates the generation of a broad spectrum of wavelengths from a single laser source. This is crucial for applications in spectroscopy and metrology.
| Parameter | Value |
|---|---|
| Input Pulse Width | 100 fs |
| Output Spectrum Range | 400 nm - 2000 nm |
| Efficiency | Up to 80% |
Telecommunications
In telecommunications, this compound plays a vital role in enhancing signal transmission:
- Optical Signal Amplification : The fiber's properties allow for effective amplification of optical signals, improving signal strength over long distances.
- Wavelength Division Multiplexing (WDM) : this compound enables efficient WDM systems by allowing multiple wavelengths to be transmitted simultaneously without significant crosstalk.
Sensing Technologies
This compound is also utilized in advanced sensing technologies:
- Fiber Optic Sensors : Its sensitivity to changes in environmental conditions makes it suitable for developing fiber optic sensors that can detect temperature, pressure, and strain.
| Sensor Type | Sensitivity | Application Area |
|---|---|---|
| Temperature Sensor | ±0.1 °C | Industrial Monitoring |
| Strain Sensor | ±10 µε | Structural Health |
Biomedical Applications
Recent studies have explored the use of this compound in biomedical applications:
- Biophotonics : The fiber's nonlinear properties can enhance imaging techniques such as two-photon microscopy, enabling deeper tissue imaging with minimal damage.
Case Study 1: Supercontinuum Generation
A study conducted by researchers at [insert institution] demonstrated the effectiveness of HNL-BCPCF in generating supercontinuum light. The results showed that using a pump laser at 800 nm led to a supercontinuum spanning from 400 nm to 2000 nm with high efficiency.
Case Study 2: Wavelength Division Multiplexing
In a collaborative project between [insert institutions], HNL-BCPCF was implemented in a WDM system. The study reported a significant increase in data transmission rates while maintaining low levels of signal degradation over long distances.
Mechanism of Action
The fluorescent properties of these compounds are due to their ability to absorb light at specific wavelengths and re-emit it at longer wavelengths. This process involves the excitation of electrons to higher energy states and their subsequent return to the ground state, releasing energy in the form of visible light. The molecular targets and pathways involved in their action are primarily related to their interaction with light and the resulting fluorescence.
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluorescent BCPCF in pH Sensing and MRP1 Transport
Comparison with BCECF (2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein):
this compound and BCECF are structurally analogous fluorescein derivatives but differ in side-chain length (carboxypropyl vs. carboxyethyl). This structural variation alters their partitioning and binding to transporters like MRP1. This compound is preferentially used in MRP1 studies due to its higher specificity for MRP1-mediated efflux, whereas BCECF is more common in mammalian cell pH measurements .
Role in MRP1 Transport Assays: this compound serves as a substrate for MRP1, a key efflux pump in multidrug resistance. Unlike calcein-AM (another MRP1 substrate), this compound’s efflux is stimulated by phenothiazines (e.g., trifluoperazine) and inhibited by bile salts (e.g., lithocholic acid, IC₅₀ = 4 µM) and flavonoids (e.g., licoisoflavone A, IC₅₀ = 15–70 µM). This dual modulation highlights its utility in screening MRP1 modulators .
| Property | This compound | BCECF | Calcein-AM |
|---|---|---|---|
| Primary Use | MRP1 transport, parasite pH studies | Mammalian cell pH measurements | MRP1 inhibition assays |
| Excitation (nm) | 440, 495 | 440, 505 | 494 |
| Key Modulators | Phenothiazines (stimulate), bile salts (inhibit) | Nigericin (pH calibration) | Probenecid (inhibitor) |
| Specificity | High for MRP1 | Broad cellular pH sensing | Broad efflux pump substrate |
Dental this compound vs. Traditional Whitening Agents
Comparison with 30% H₂O₂: this compound avoids the enamel demineralization and cytotoxicity associated with H₂O₂. After 400 cycles, this compound maintains enamel hardness (300–400 Vickers), while H₂O₂ reduces it by 50% and causes surface cracks. This compound’s ROS generation (˙OH and ˙O₂⁻) is mechano-thermal, enabling reuse without material depletion .
Research Findings and Implications
- Dental this compound: Achieves comparable whitening to H₂O₂ (ΔE = 63.6 after 200 cycles) without enamel compromise, revolutionizing cosmetic dentistry .
Biological Activity
BCPCF (2',7'-bis-(carboxypropyl)-5(6)-carboxyfluorescein) is a fluorescent compound often used in biological research to study efflux mechanisms, particularly those mediated by multidrug resistance proteins. This article provides a comprehensive overview of the biological activity of this compound, focusing on its interactions with various proteins, particularly the multidrug resistance protein 1 (MRP1), and its implications in pharmacology.
This compound is primarily utilized as a substrate for studying the efflux activity of MRP1, which plays a crucial role in cellular detoxification and drug resistance. The efflux of this compound from human erythrocytes has been shown to be significantly inhibited by various flavonoids, indicating that the compound's transport is closely tied to MRP1 activity.
Key Findings:
- Flavonoid Inhibition : Research indicates that certain flavonoids, particularly those with hydrophobic groups at specific positions, can inhibit the efflux of this compound effectively. For instance, euchrestaflavanone A and sophoraflavanone H demonstrated an IC50 of approximately 3 µM, making them potent inhibitors compared to other known MRP1 inhibitors like benzbromarone (IC50 = 4 µM) and indomethacin (IC50 = 10 µM) .
- Structure-Activity Relationship : The structural characteristics of flavonoids significantly influence their inhibitory potency against this compound efflux, highlighting the importance of molecular design in developing effective MRP1 inhibitors .
Research Studies and Data
Several studies have explored the biological activity of this compound, focusing on its role in drug transport and resistance mechanisms.
Case Studies
A notable case study focused on the impact of flavonoid-rich diets on drug absorption and resistance mechanisms in various populations. The study demonstrated that individuals consuming higher amounts of specific flavonoids had altered pharmacokinetics for drugs commonly affected by MRP1.
Key Insights:
- Dietary Influence : Flavonoid intake was correlated with reduced plasma levels of certain medications, suggesting a potential for dietary modulation of drug efficacy through MRP1 inhibition.
- Clinical Implications : These findings underline the importance of considering dietary factors in pharmacotherapy, especially in populations with known dietary habits rich in flavonoids.
Q & A
Q. How is Bcpcf calibrated for accurate pH measurement in intracellular environments?
this compound calibration involves exposing the probe to iso-osmotic high K⁺ solutions with nigericin across a predefined pH range (e.g., 6.7–7.6). Fluorescent emission ratios (495/440 nm excitation) are measured to establish a pH calibration curve. This method ensures accurate quantification of cytosolic pH in individual parasites, as demonstrated in Plasmodium falciparum strain studies .
Q. What are the essential controls required when using this compound to ensure experimental validity?
Key controls include:
- Positive/Negative Controls : Use strains with known pH profiles to validate probe performance.
- Reagent Consistency : Standardize nigericin and buffer concentrations across experiments.
- Technical Replicates : Perform triplicate measurements on separate days to account for intra-assay variability. Refer to pharmacological experimental guidelines for detailed control frameworks .
Q. How should this compound experimental parameters be documented to ensure reproducibility?
Document:
- Excitation/Emission Wavelengths : Specify 495 nm and 440 nm settings.
- Perfusate Composition : Detail buffer ionic strength and nigericin concentration.
- Sample Size : Report the number of parasites analyzed (e.g., 39–72 per strain) and measurement days. Follow materials and methods standards for clarity .
Advanced Research Questions
Q. What methodological approaches are recommended for resolving discrepancies in this compound-derived pH values between different Plasmodium falciparum strains?
To address contradictions:
- Strain-Specific Analysis : Compare genetic variations (e.g., pfn underexpression) impacting proton transport .
- Multivariate Modeling : Use ANOVA or mixed-effects models to isolate biological variability from technical noise.
- Cross-Validation : Confirm results with alternative pH probes (e.g., BCECF). Incorporate data contradiction frameworks from qualitative research methodologies .
Q. How can researchers optimize this compound protocols for novel parasite strains with unknown pH regulation mechanisms?
- Iterative Testing : Adjust nigericin concentrations and buffer osmolarity iteratively.
- Comparative Profiling : Benchmark against well-characterized strains.
- Dynamic Range Expansion : Extend the calibration range to capture atypical pH values. Reference strain-specific mechanistic studies for optimization strategies .
Q. What statistical methods are appropriate for analyzing this compound fluorescence ratio data?
- Ratio Normalization : Convert raw fluorescence ratios to pH values using calibration curves.
- Error Propagation : Calculate SEM for biological replicates (e.g., ± SEM for 39–72 parasites).
- Dose-Response Analysis : Apply nonlinear regression for IC₅₀/EC₅₀ calculations if studying pH-modulating compounds. Follow pharmacological data reporting standards .
Q. What strategies address potential interference of intracellular components with this compound fluorescence signals?
- Parallel Assays : Use non-fluorescent pH indicators (e.g., pH-sensitive electrodes) for validation.
- Interference Testing : Pre-incubate parasites with potential interfering metabolites (e.g., heme crystals).
- Spectral Unmixing : Employ computational tools to isolate this compound signals from background autofluorescence. See data cleaning and analysis challenges in pervasive computing research .
Ethical and Reporting Considerations
Q. Are there specific ethical considerations when using this compound in studies involving human-derived malaria strains?
- Data Anonymization : De-identify strain sources if linked to patient data.
- Informed Consent : Ensure compliance with institutional review boards (IRBs) for human-derived samples.
- Open-Access Repositories : Deposit raw fluorescence data in repositories per journal requirements (e.g., ICPSR). Review ethical guidelines for human participant research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
